molecular formula C9H7NO2S B181884 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- CAS No. 4791-94-0

1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl-

Cat. No.: B181884
CAS No.: 4791-94-0
M. Wt: 193.22 g/mol
InChI Key: DYHNUNYGLLPGKS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- typically involves the reaction of 1,3-benzodioxole with 2-aminothiophenol under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- include:

Uniqueness

What sets 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- apart from similar compounds is its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and biological activity. This unique structure allows it to interact differently with molecular targets and exhibit distinct properties compared to its analogs .

Properties

IUPAC Name

6-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-10-6-2-7-8(12-4-11-7)3-9(6)13-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHNUNYGLLPGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC3=C(C=C2S1)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063605
Record name 1,3-Dioxolo[4,5-f]benzothiazole, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660320
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4791-94-0
Record name 6-Methyl-1,3-dioxolo[4,5-f]benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4791-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004791940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolo[4,5-f]benzothiazole, 6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxolo[4,5-f]benzothiazole, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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